3,4-dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
3,4-Dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with dimethoxy groups at the 3 and 4 positions, and a phenyl-1,2,4-thiadiazolyl group at the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Related compounds have been found to interact with various receptors, indicating a potential for diverse biological activity .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, suggesting that this compound may also have broad-spectrum biological activity .
Result of Action
Related compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that it is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Cellular Effects
Molecular Mechanism
It is thought to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the following steps:
Formation of the 1,2,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives with phenyl isothiocyanate under acidic conditions.
Coupling with 3,4-dimethoxybenzoyl chloride: The 1,2,4-thiadiazole derivative is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-Dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study the interaction of small molecules with biological macromolecules such as proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different core structure.
3,4-Dimethoxybenzylcyanide: Another compound with similar methoxy groups but different functional groups.
Uniqueness
3,4-Dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is unique due to the presence of the 1,2,4-thiadiazole ring, which imparts distinct electronic and steric properties. This makes it more effective in certain applications, such as enzyme inhibition and DNA intercalation, compared to its analogues.
Properties
IUPAC Name |
3,4-dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-8-12(10-14(13)23-2)16(21)19-17-18-15(20-24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHATLPEDCJPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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